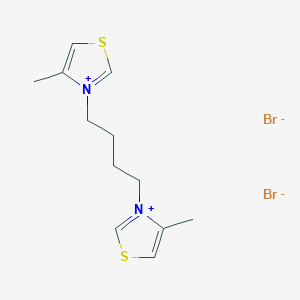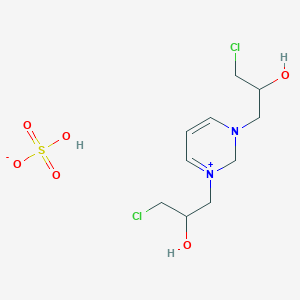
1,3-Bis(3-chloro-2-hydroxypropyl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(3-chloro-2-hydroxypropyl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate is a chemical compound known for its unique structure and properties. It is commonly used in various industrial and scientific applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-chloro-2-hydroxypropyl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate typically involves the reaction of epichlorohydrin with a suitable amine under controlled conditions. The reaction is carried out in the presence of a solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process includes purification steps to remove any impurities and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3-chloro-2-hydroxypropyl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyl groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, acids, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation reactions can produce corresponding oxidized products .
Scientific Research Applications
1,3-Bis(3-chloro-2-hydroxypropyl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate is used in several scientific research applications, including:
Chemistry: As a reagent in organic synthesis and polymer chemistry.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-Bis(3-chloro-2-hydroxypropyl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymatic activities or modify protein structures, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Bisphenol F bis(3-chloro-2-hydroxypropyl) ether
- N-(3-chloro-2-hydroxypropyl) trialkylammonium salts
Uniqueness
1,3-Bis(3-chloro-2-hydroxypropyl)-2,3-dihydropyrimidin-1-ium hydrogen sulfate is unique due to its specific structure, which imparts distinct reactivity and stability compared to similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility .
Properties
CAS No. |
105802-45-7 |
|---|---|
Molecular Formula |
C10H18Cl2N2O6S |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
1-chloro-3-[3-(3-chloro-2-hydroxypropyl)-2H-pyrimidin-3-ium-1-yl]propan-2-ol;hydrogen sulfate |
InChI |
InChI=1S/C10H17Cl2N2O2.H2O4S/c11-4-9(15)6-13-2-1-3-14(8-13)7-10(16)5-12;1-5(2,3)4/h1-3,9-10,15-16H,4-8H2;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
YVNVVEXDAUKPII-UHFFFAOYSA-M |
Canonical SMILES |
C1N(C=CC=[N+]1CC(CCl)O)CC(CCl)O.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


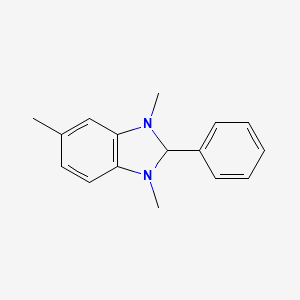


![{[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane](/img/structure/B14335416.png)
![[(E)-[3,5,5-trimethyl-6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]cyclohex-2-en-1-ylidene]amino]thiourea](/img/structure/B14335419.png)
![4-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]phenol](/img/structure/B14335424.png)
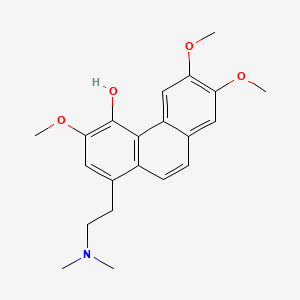
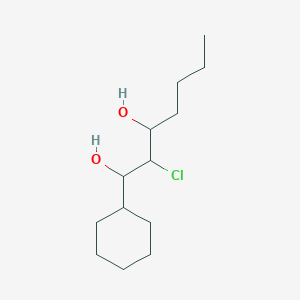

![Diethyl [3-(chloromethoxy)propyl]phosphonate](/img/structure/B14335433.png)
![Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl-](/img/structure/B14335434.png)
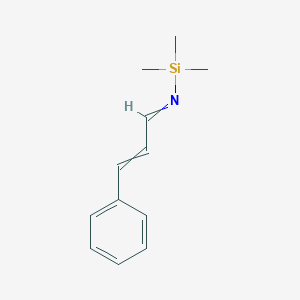
![3-[Carboxy(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate](/img/structure/B14335450.png)
